2-[(3-Ethylphenoxy)methyl]oxirane
Description
Contextualization within Epoxide Chemistry and Phenoxy Ether Derivatives
2-[(3-Ethylphenoxy)methyl]oxirane, also known as 3-ethylphenyl glycidyl (B131873) ether, is classified as a glycidyl ether. This classification places it at the intersection of two significant functional group families: epoxides (oxiranes) and phenoxy ethers. wikipedia.org
Epoxide (Oxirane) Group: The molecule features a three-membered cyclic ether known as an oxirane or epoxide ring. This ring is characterized by significant ring strain, rendering it susceptible to ring-opening reactions with a wide array of nucleophiles under both acidic and basic conditions. masterorganicchemistry.com This high reactivity is the primary driver of its utility in chemical synthesis and polymerization. wikipedia.org The reactions typically involve the cleavage of a carbon-oxygen bond, allowing for the introduction of new functional groups and the extension of molecular chains. masterorganicchemistry.com
The combination of the reactive epoxide and the stable, bulky phenoxy ether group makes this compound a valuable bifunctional molecule. It can act as a reactive monomer or a modifying agent in polymer systems, where the phenoxy portion contributes to the final material's physical and thermal properties.
Structural Features and their Implications for Chemical Behavior
The chemical behavior of this compound is a direct consequence of its molecular architecture. The key structural components are the oxirane ring, the ether linkage, and the substituted benzene (B151609) ring.
The Oxirane Ring: This is the most reactive site in the molecule. The significant angular strain within the three-membered ring makes it an excellent electrophile. Nucleophiles, such as amines, alcohols, phenols, and acids, can attack one of the two carbon atoms of the epoxide, leading to ring-opening. This reactivity is fundamental to its use in curing processes for epoxy resins and in the synthesis of more complex molecules. masterorganicchemistry.comnih.gov
The Ether Linkage (-O-CH₂-): This bond connects the reactive epoxide functionality to the aromatic core. It is chemically robust compared to the epoxide ring, providing a stable link that ensures the phenoxy group remains intact during most reactions involving the oxirane.
The 3-Ethylphenoxy Group: This aromatic component adds steric bulk and influences the molecule's physical properties, such as its viscosity, boiling point, and compatibility with other organic materials. The ethyl substituent modifies the electronic properties of the aromatic ring and contributes to the hydrophobicity of the molecule. In the context of polymers, this group can enhance thermal stability and mechanical properties like flexibility and impact strength. sci-hub.rud-nb.info
The interplay of these features allows the compound to be used as a reactive diluent in epoxy formulations, reducing the viscosity of the resin before curing, while also becoming incorporated into the final polymer network. cdc.govatamanchemicals.com
Overview of Academic Research Significance
While specific research focusing exclusively on this compound is not extensively documented, its significance can be understood through the vast body of research on aryl glycidyl ethers. Academic interest in this class of compounds is primarily centered on their application in polymer chemistry and organic synthesis.
Polymer Science: Research extensively covers the use of aryl glycidyl ethers as monomers, co-monomers, and modifiers in epoxy resins. d-nb.info Studies investigate how the structure of the aromatic group affects the properties of the resulting thermoset polymers, such as glass transition temperature, mechanical strength, and thermal stability. researchgate.net The polymerization of glycidyl ethers can be initiated anionically to create polyethers with specific architectures, including block copolymers with tunable properties. d-nb.infomdpi.com
Organic Synthesis: Aryl glycidyl ethers are valuable intermediates for synthesizing a range of organic molecules, particularly beta-amino alcohols, which are core structures in many pharmaceutical compounds. sci-hub.ru The predictable reactivity of the epoxide ring allows for stereospecific and regioselective introduction of functionalities.
Materials Modification: Research also explores the use of glycidyl ethers to modify the surfaces of other materials. For instance, they can be grafted onto biopolymers like cellulose (B213188) to alter their properties. sacheminc.com
The academic significance of this compound lies in its role as a model compound within this broader class and its potential use in creating polymers with specific characteristics imparted by the 3-ethylphenyl group.
Historical Development and Contemporary Relevance in Chemical Synthesis and Polymer Science
The development of glycidyl ethers is intrinsically linked to the rise of epoxy resins in the mid-20th century. The foundational reaction for their synthesis is a variation of the Williamson ether synthesis, typically involving the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. wikipedia.orgsci-hub.ru
Historically, early methods for synthesizing aryl glycidyl ethers often suffered from long reaction times and low yields. sci-hub.ru Significant advancements came with the introduction of phase-transfer catalysis, which improved the efficiency of the reaction between the water-insoluble epichlorohydrin and the aqueous phenolate (B1203915) solution, leading to shorter reaction times and higher yields. sci-hub.rud-nb.info
In contemporary chemical industry, this compound and related glycidyl ethers are highly relevant. Their primary application is as reactive diluents for high-viscosity epoxy resin formulations, such as those based on the diglycidyl ether of bisphenol A (DGEBA). cdc.gov By reducing the viscosity, they improve the handling and processing characteristics of the resins for applications in coatings, adhesives, and composites, without being volatile or evaporating during the curing process. cdc.govatamanchemicals.com As they contain a reactive epoxide group, they co-react with the resin and hardener, becoming a permanent part of the final cross-linked polymer network. cdc.gov This incorporation can modify the final properties of the cured material, often increasing flexibility and toughness. d-nb.info
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2210-81-3 | arctomsci.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |
| Molecular Weight | 178.23 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Calculated XLogP3 | 2.5 | nih.gov |
| Calculated Boiling Point | 262.8 °C at 760 mmHg | nih.gov |
| Calculated Density | 1.056 g/cm³ | nih.gov |
Note: Some properties are computationally predicted and may vary from experimental values.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-ethylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-4-3-5-10(6-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJOSAKLOBJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299085 | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-81-3 | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Ethylphenoxy Methyl Oxirane and Analogues
Established Reaction Pathways for Aryloxy-Substituted Epoxides
Two principal reaction pathways are widely recognized for the synthesis of aryloxy-substituted epoxides like 2-[(3-Ethylphenoxy)methyl]oxirane. These methods offer versatility and can be adapted for various substituted phenols and reaction conditions.
Epoxidation of Olefinic Precursors (e.g., Allyl Ethers)
A common and effective route to this compound involves the epoxidation of its corresponding allyl ether precursor, 3-ethylphenyl allyl ether. This process introduces an oxygen atom across the double bond of the allyl group to form the three-membered oxirane ring. Various oxidizing agents can be employed for this transformation, with peroxy acids being a frequent choice. rsc.org
The reaction is typically carried out by treating the aryl allyl ether with an oxidant in the presence of a suitable catalyst. The choice of oxidant and catalyst system is crucial for achieving high yields and selectivity. Common oxidants include hydrogen peroxide and organic hydroperoxides like t-butyl hydroperoxide. google.comgrowingscience.com The process aims to achieve high conversion of the allyl ether with high selectivity towards the epoxide, minimizing side reactions such as the formation of diols. google.com
A general representation of this reaction is the conversion of an aryl allyl ether to an aryl glycidyl (B131873) ether, which is a class of epoxy resins. google.com The efficiency of this epoxidation can be significantly influenced by the substituents on the aromatic ring. google.comgoogle.com
Cyclization of Halohydrins via Intramolecular Williamson Ether Synthesis
Another fundamental and widely used method is the intramolecular cyclization of a halohydrin precursor. masterorganicchemistry.com For the synthesis of this compound, the precursor would be 1-chloro-3-(3-ethylphenoxy)propan-2-ol. This reaction is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.com
The process involves two main stages. First, the synthesis of the halohydrin itself, which can be achieved by reacting 3-ethylphenol (B1664133) with an epihalohydrin, such as epichlorohydrin (B41342), under conditions that favor the opening of the epoxide ring by the phenoxide. The second stage is the base-promoted cyclization of the resulting halohydrin. researchgate.netresearchgate.net A strong base is used to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the halogen in an SN2 reaction to displace the halide and form the epoxide ring. masterorganicchemistry.commdpi.com
This intramolecular cyclization is generally efficient for forming three-membered rings. masterorganicchemistry.com The reaction conditions, particularly the choice of base and solvent, are critical for maximizing the yield of the desired epoxide.
Catalytic Systems for Efficient Synthesis
The efficiency and scalability of the synthesis of this compound and its analogues are heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been developed to improve reaction rates, yields, and selectivity.
Homogeneous Catalysis Approaches
Homogeneous catalysts are soluble in the reaction medium and can offer high efficiency due to good mixing with the reactants. google.com In the epoxidation of aryl allyl ethers, transition metal complexes are often used as homogeneous catalysts. google.comgoogle.com These catalysts, in conjunction with oxidants like hydroperoxides, can lead to high conversion rates and yields of the desired epoxide. google.com For instance, certain transition metal complex catalysts have been shown to achieve epoxidation yields greater than 70% to 90%. google.com
Phase transfer catalysis (PTC) is another powerful homogeneous approach, particularly for the synthesis of aryloxy-substituted epoxides from phenols and epichlorohydrin. researchgate.netresearchgate.net Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with the electrophile occurs. researchgate.netyoutube.com This technique can lead to excellent yields (65–96%) in short reaction times, sometimes enhanced by microwave irradiation. researchgate.net The use of PTC can also allow for milder reaction conditions and the use of less epichlorohydrin. researchgate.net
Table 1: Homogeneous Catalytic Systems for Aryloxy-Substituted Epoxide Synthesis
| Catalyst Type | Precursors | Reaction Conditions | Yield | Reference |
| Transition Metal Complex | Aryl Allyl Ether, Hydroperoxide | 0-120 °C, 10 min - 48 h | >70-90% | google.com |
| Phase Transfer Catalyst (TBAB) | Phenol (B47542), Epichlorohydrin | Microwave, Solvent-free | 65-96% | researchgate.net |
| Quaternary Ammonium Salts | Bisphenol A, Epichlorohydrin | Dichloromethane/aq. NaOH, Room Temp. | High | researchgate.net |
Heterogeneous Catalysis for Scalable Production
For large-scale industrial production, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous processes. researchgate.net These catalysts are typically solid materials over which the liquid or gaseous reactants flow. researchgate.net
In the context of epoxidation, various solid catalysts have been investigated. For the epoxidation of allyl-glycidyl ether, a related compound, the Ti-SBA-15 catalyst has been studied. numberanalytics.com While this specific study reported modest yields for diglycidyl ether, it highlights the research into solid acid catalysts for such transformations. Another example is the use of titanium silicate (B1173343) catalyst Ti-MWW for the epoxidation of diallyl ether, though the reported yields for the desired product were also low under the tested conditions. growingscience.com
A significant challenge with some heterogeneous catalysts can be a lack of selectivity, which can lead to lower epoxidation yields and the formation of byproducts like glycols due to ring-opening hydrolysis, especially with acidic catalysts. google.comgoogle.com Therefore, research continues to focus on developing more selective and active heterogeneous catalysts for the epoxidation of aryl allyl ethers.
Table 2: Heterogeneous Catalytic Systems for Epoxidation
| Catalyst | Reactants | Key Findings | Reference |
| Ti-SBA-15 | Allyl-glycidyl ether, H₂O₂ | Moderate conversion and selectivity | numberanalytics.com |
| Ti-MWW | Diallyl ether, t-Butyl hydroperoxide | Low yield of allyl-glycidyl ether | growingscience.com |
| Inorganic Molecular Sieve with Transition Metal | Olefins, H₂O₂ or organic hydroperoxide | Lacks selectivity, resulting in low epoxidation yields | google.com |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.
For the epoxidation of aryl allyl ethers, the reaction temperature can range from 0 °C to 120 °C, with reaction times varying from minutes to several hours. google.com The choice of solvent is also crucial, with polar aprotic solvents like DMF or DMSO often being preferred for Williamson ether synthesis-type reactions to enhance the nucleophilicity of the alkoxide. The ratio of the oxidant to the allyl ether is another important factor to optimize, with molar ratios of hydroperoxide to ether typically ranging from 1:1 to 5:1. google.comgoogle.com
In the case of halohydrin cyclization, the choice of base and solvent significantly impacts the reaction yield. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, particularly in solvent-free conditions. researchgate.net
The table below presents a summary of how different parameters can be optimized for reactions relevant to the synthesis of this compound.
Table 3: Optimization of Reaction Parameters
| Parameter | Reaction Type | Typical Range/Conditions | Effect on Yield/Selectivity | Reference |
| Temperature | Epoxidation of Aryl Allyl Ether | 0 - 120 °C | Influences catalyst activity and reaction rate. | google.com |
| Williamson Ether Synthesis | Elevated temperatures can increase rate but may lead to side reactions. | |||
| Solvent | Williamson Ether Synthesis | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide, leading to higher yields. | |
| Base | Halohydrin Cyclization | Strong bases (e.g., NaH, KOtBu) | Crucial for deprotonation to form the reactive alkoxide. | |
| Catalyst Loading | Epoxidation | Varies depending on catalyst activity | Affects reaction rate and overall process cost. | numberanalytics.com |
| Reactant Molar Ratio | Epoxidation (Oxidant:Allyl Ether) | 1:1 to 5:1 | Affects conversion and selectivity. | google.comgoogle.com |
| Reaction Time | Epoxidation | 10 minutes - 48 hours | Optimized to achieve maximum conversion without significant byproduct formation. | google.com |
| Halohydrin Cyclization (Microwave) | 2 - 17 minutes | Significantly reduced reaction times with high yields. | researchgate.net |
Solvent Effects and Temperature Control
The choice of solvent and the precise control of temperature are critical parameters in the synthesis of this compound and its analogues. A common and industrially significant route to glycidyl ethers is the reaction of a phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base. This process, a variation of the Williamson ether synthesis, is highly sensitive to the reaction medium and thermal conditions.
Solvents in this reaction serve multiple purposes: they dissolve the reactants, influence the nucleophilicity of the phenoxide, and affect the rate of the subsequent ring-closing dehydrohalogenation. Aprotic polar solvents are often favored as they can solvate the cation of the base, thereby increasing the reactivity of the phenoxide anion. However, the choice is often a balance between reactivity and the ease of product separation and solvent removal.
Temperature control is paramount to ensure the desired reaction pathway and to minimize side reactions. The initial etherification step is typically exothermic and requires careful temperature management to prevent runaway reactions. Subsequently, the base-mediated ring closure to form the oxirane ring is also temperature-dependent.
| Solvent | Typical Temperature Range (°C) | Key Considerations |
| Toluene | 60-110 | Good for azeotropic removal of water; less polar. |
| Acetonitrile (B52724) | 50-80 | Polar aprotic, can promote SN2 reactions. google.com |
| Dimethyl sulfoxide (B87167) (DMSO) | 25-60 | Highly polar aprotic, can significantly accelerate the reaction. google.com |
| Tetrahydrofuran (THF) | 25-66 | Good general-purpose solvent with moderate polarity. unibo.it |
| Isopropanol | 60-80 | Protic solvent, can also act as a base scavenger. unibo.it |
This table presents a generalized overview of solvent and temperature effects based on common organic synthesis practices and may not represent optimized conditions for the specific synthesis of this compound.
Stoichiometric Ratios and By-product Mitigation
The stoichiometry of the reactants is a crucial factor in maximizing the yield of this compound and minimizing the formation of by-products. The primary reaction involves 3-ethylphenol, epichlorohydrin, and a base.
A common strategy is to use an excess of epichlorohydrin to ensure complete conversion of the phenol and to minimize the formation of dimeric and polymeric by-products that can arise from the reaction of the newly formed glycidyl ether with the starting phenoxide. However, using a large excess of epichlorohydrin can complicate purification and is not economically or environmentally ideal.
The choice and amount of base are also critical. Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are commonly used to deprotonate the phenol and to effect the subsequent dehydrochlorination to form the oxirane ring. The stoichiometry of the base must be carefully controlled; an insufficient amount will lead to incomplete reaction, while a large excess can promote unwanted side reactions, such as the hydrolysis of the epoxide ring.
Potential By-products and Mitigation Strategies:
| By-product | Formation Mechanism | Mitigation Strategy |
| 1,3-Bis(3-ethylphenoxy)propan-2-ol | Reaction of the product with another molecule of 3-ethylphenoxide. | Use of excess epichlorohydrin. |
| Polymeric materials | Further reaction of the epoxide with phenoxide or other nucleophiles. | Controlled addition of base, moderate temperatures. |
| Diol from epoxide opening | Hydrolysis of the oxirane ring by water present in the reaction mixture. | Use of a water-free solvent or azeotropic removal of water. |
Stereoselective Synthesis of Enantiomers
One established method involves the use of a chiral starting material. For instance, the reaction of 3-ethylphenol with enantiomerically pure (R)- or (S)-epichlorohydrin can lead to the corresponding enantiomer of the desired product. Another powerful technique is the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen catalyst for the asymmetric epoxidation of an allylic precursor.
A different approach involves the kinetic resolution of a racemic mixture of the glycidyl ether. This can be achieved through enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by a lipase, leaving the other enantiomer in high enantiomeric excess.
| Method | Chiral Source/Catalyst | Typical Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | (R)- or (S)-epichlorohydrin | >98% |
| Asymmetric Epoxidation | Chiral Mn-salen complex | 90-99% |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | >99% |
This table presents potential stereoselective methods and typical enantiomeric excesses based on established synthetic strategies for analogous chiral epoxides.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are more environmentally benign. nih.govjetir.org The synthesis of this compound can be made greener by considering several aspects of the reaction design. nih.gov
One key principle is the use of safer solvents. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even water, when possible. unibo.it The use of phase-transfer catalysts can facilitate reactions in biphasic systems, which can simplify product separation and reduce solvent usage.
Atom economy is another important consideration. The classical synthesis using epichlorohydrin and a base has a moderate atom economy due to the formation of a salt by-product. Alternative routes, such as the direct epoxidation of an allylic ether precursor with hydrogen peroxide, offer a higher atom economy, with water being the only by-product.
Application of Green Chemistry Principles:
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimizing reaction conditions to minimize by-product formation. |
| Atom Economy | Exploring alternative synthetic routes with higher atom economy. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. |
| Catalysis | Employing recyclable catalysts to minimize waste. |
Elucidation of Chemical Reactivity and Transformation Mechanisms
Epoxide Ring-Opening Reactions
The significant ring strain of approximately 13 kcal/mol in the epoxide ring of 2-[(3-Ethylphenoxy)methyl]oxirane is the driving force for its reactivity. masterorganicchemistry.com The relief of this strain upon ring-opening makes the carbons of the epoxide ring electrophilic and thus prone to attack by nucleophiles. libretexts.org These reactions can be broadly categorized into nucleophilic additions and acid-catalyzed ring-opening mechanisms.
Under neutral or basic conditions, the ring-opening of this compound proceeds via a direct nucleophilic attack on one of the carbon atoms of the epoxide ring. This process typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comlibretexts.org For this compound, this would be the terminal methylene (B1212753) carbon of the oxirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com
In the presence of an alcohol or a phenol (B47542) and a basic catalyst (e.g., sodium hydroxide (B78521) or a corresponding alkoxide), this compound can undergo alkoxylation or phenoxylation. The alcohol or phenol is first deprotonated by the base to form a more potent nucleophile, the alkoxide or phenoxide ion. This ion then attacks the terminal carbon of the epoxide ring in an S(_N)2 fashion, leading to the formation of a 1,2-disubstituted product after protonation of the resulting alkoxide. masterorganicchemistry.comlibretexts.org
Table 1: Illustrative Alkoxylation/Phenoxylation of this compound
| Nucleophile | Catalyst | Product |
| Methanol | Sodium Methoxide (B1231860) | 1-(3-Ethylphenoxy)-3-methoxypropan-2-ol |
| Phenol | Sodium Phenoxide | 1-(3-Ethylphenoxy)-3-phenoxypropan-2-ol |
This table presents hypothetical products based on established reaction mechanisms.
The reaction of this compound with primary or secondary amines, known as aminolysis, is a common method for the synthesis of amino alcohols. The amine acts as the nucleophile, attacking the less substituted carbon of the epoxide ring. wikipedia.org This reaction can often proceed without a catalyst, as amines are generally good nucleophiles. The product is a β-amino alcohol. With an excess of the epoxide, further reaction with the newly formed secondary amine can occur.
The hydrolysis of this compound to form the corresponding diol, 1-(3-Ethylphenoxy)propane-2,3-diol, can be achieved under either acidic or basic conditions. In a basic medium, the hydroxide ion (OH⁻) acts as the nucleophile and attacks the terminal carbon of the epoxide ring. libretexts.org The resulting alkoxide is then protonated by water to yield the diol. libretexts.org This base-catalyzed hydrolysis proceeds via an S(_N)2 mechanism, resulting in an anti-addition product. libretexts.org
Carboxylic acids can react with this compound to form hydroxy esters. wordpress.com The reaction can be catalyzed by a base, which deprotonates the carboxylic acid to form a carboxylate anion, a more effective nucleophile. This carboxylate then attacks the epoxide ring. Alternatively, under neutral or slightly acidic conditions, the carboxylic acid itself can open the ring. Acid anhydrides react similarly to yield diesters after an initial ring-opening followed by acylation of the resulting hydroxyl group.
In the presence of an acid catalyst, the ring-opening of this compound is significantly accelerated. The reaction mechanism under acidic conditions differs from that under basic conditions in terms of regioselectivity. libretexts.org The first step involves the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack. libretexts.orglibretexts.org
The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 reactions. libretexts.org While the nucleophile attacks the carbon atom, the C-O bond begins to break, leading to the development of a partial positive charge on the carbon atoms of the epoxide. This positive charge is better stabilized on the more substituted carbon atom. Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring. libretexts.org However, the reaction still largely proceeds with an inversion of stereochemistry, suggesting a mechanism that is a hybrid of S(_N)1 and S(_N)2. libretexts.org
For this compound, this means that in an acid-catalyzed reaction with a nucleophile, the attack will favor the internal carbon of the oxirane ring. For example, the acid-catalyzed hydrolysis will lead to the same diol product as in the base-catalyzed reaction, but the mechanism of its formation is different. libretexts.org
Table 2: Regioselectivity of Nucleophilic Attack on this compound
| Conditions | Site of Nucleophilic Attack | Predominant Mechanism |
| Basic/Neutral | Terminal Carbon | S(_N)2 |
| Acidic | Internal Carbon | S(_N)1/S(_N)2 Hybrid |
Regioselectivity and Stereoselectivity in Ring Opening Processes
The ring-opening of the epoxide moiety in this compound is a cornerstone of its reactivity, proceeding via mechanisms heavily influenced by the reaction conditions, particularly the pH. The outcome of these reactions is governed by principles of regioselectivity (which of the two epoxide carbons is attacked) and stereoselectivity (the spatial arrangement of the resulting product).
The reaction proceeds via an SN2 mechanism, which dictates that the nucleophile attacks from the side opposite to the oxygen atom of the epoxide ring. This results in an inversion of stereochemistry at the carbon atom being attacked, leading to the formation of products with an anti or trans configuration. chemistrysteps.comyoutube.com
Under Basic or Nucleophilic Conditions:
In the presence of strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, amines, or lithium aluminum hydride), the ring-opening reaction is primarily controlled by steric factors. masterorganicchemistry.comyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring. For this compound, this is the terminal methylene (CH₂) carbon. This regioselectivity is a classic feature of the SN2 mechanism, where the path of least steric resistance is favored. chemistrysteps.commasterorganicchemistry.com
Under Acidic Conditions:
When the reaction is catalyzed by an acid, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The regioselectivity of the subsequent nucleophilic attack becomes more complex and is governed by a combination of steric and electronic factors. The transition state has significant SN1 character, meaning a partial positive charge develops on the carbon atoms of the epoxide ring. chemistrysteps.com In the case of unsymmetrical epoxides, the nucleophile will attack the carbon atom that can better stabilize this partial positive charge (the more substituted carbon). youtube.comlibretexts.org For this compound, the carbon atom adjacent to the aryloxy group (the CH carbon) can be considered more substituted and would be electronically favored for attack. However, steric hindrance from the bulky 3-ethylphenoxy group also plays a role, making the outcome a competitive process. Often, a mixture of regioisomers is obtained, though one may predominate.
The table below summarizes the expected regiochemical outcomes for the ring-opening of this compound with various nucleophiles.
Table 1: Regioselectivity in the Ring-Opening of this compound
| Reaction Condition | Nucleophile (Example) | Site of Attack | Major Product Structure |
|---|---|---|---|
| Basic/Nucleophilic | Sodium methoxide (CH₃ONa) | C1 (less substituted) | 1-(3-Ethylphenoxy)-3-methoxypropan-2-ol |
| Basic/Nucleophilic | Ammonia (NH₃) | C1 (less substituted) | 1-Amino-3-(3-ethylphenoxy)propan-2-ol |
| Acid-Catalyzed | Methanol (CH₃OH) / H⁺ | C2 (more substituted) | 1-(3-Ethylphenoxy)-2-methoxypropan-3-ol |
| Acid-Catalyzed | Hydrochloric acid (HCl) | C2 (more substituted) | 1-Chloro-3-(3-ethylphenoxy)propan-2-ol |
Reactivity of the Phenoxy Moiety and Ethyl Substituent
Beyond the oxirane ring, the 3-ethylphenoxy group offers additional sites for chemical modification, allowing for a wide range of functionalization strategies.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of the phenoxy moiety is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the two substituents already present on the ring: the ether linkage (-OCH₂-oxirane) and the ethyl group (-CH₂CH₃). Both of these groups are classified as activating, ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orgwikipedia.org
The ether group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. aakash.ac.in The ethyl group is a weak activating group, operating through an inductive effect and hyperconjugation. libretexts.org When both are present on the ring, their directing effects are additive. For this compound, the positions on the aromatic ring are numbered relative to the ether linkage (C1). The ethyl group is at C3.
Directing effect of the ether group (at C1): Activates positions 2, 4, and 6.
Directing effect of the ethyl group (at C3): Activates positions 2, 4, and 5.
The combined influence strongly activates positions 2, 4, and 6 for electrophilic attack. Position 5 is only weakly activated by the ethyl group. Steric hindrance from the adjacent substituents may influence the final product distribution, often favoring the less hindered para-position (C4 and C6) over the more crowded ortho-position (C2). Phenols and their ethers are highly reactive, and reactions like halogenation can proceed even without a Lewis acid catalyst, sometimes leading to polysubstitution. byjus.comlibretexts.org
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | Dilute HNO₃ | 2-[(3-Ethyl-4-nitrophenoxy)methyl]oxirane and 2-[(3-Ethyl-6-nitrophenoxy)methyl]oxirane |
| Halogenation | Br₂ in CCl₄ | 2-[(4-Bromo-3-ethylphenoxy)methyl]oxirane and 2-[(6-Bromo-3-ethylphenoxy)methyl]oxirane |
| Sulfonation | H₂SO₄ | 4-({[2-({[2-(Oxiran-2-ylmethyl)oxy]ethyl})phenyl]sulfonyl})benzoic acid and 2-({[2-({[2-(Oxiran-2-ylmethyl)oxy]ethyl})phenyl]sulfonyl})benzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-{[4-Acetyl-3-ethylphenoxy]methyl}oxirane |
Functional Group Transformations of the Ethyl Chain
The ethyl group attached to the benzene ring can also undergo specific chemical transformations, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical or ionic intermediates through resonance. lumenlearning.com
Benzylic Halogenation: The benzylic hydrogens of the ethyl group are susceptible to free-radical substitution. numberanalytics.com Using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, selective bromination at the benzylic position can be achieved. jove.comjove.com This reaction is highly regioselective for the benzylic position over the terminal methyl position or the aromatic ring itself. ntu.edu.sgucalgary.ca
Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire ethyl side chain to a carboxylic acid group. orgoreview.comlibretexts.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com The product of this reaction would be 3-((oxiran-2-yl)methoxy)benzoic acid. This transformation is a powerful tool for converting an ortho-, para-directing alkyl group into a meta-directing carboxylic acid group.
Table 3: Representative Transformations of the Ethyl Substituent
| Reaction Type | Reagents | Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) | 2-{[3-(1-Bromoethyl)phenoxy]methyl}oxirane |
| Side-Chain Oxidation | 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | 3-((Oxiran-2-yl)methoxy)benzoic acid |
Polymerization Mechanisms of this compound
As a functionalized epoxide, this compound can undergo ring-opening polymerization (ROP) to form polyethers. Both cationic and anionic mechanisms are viable, leading to polymers with a poly(ethylene glycol)-like backbone and pendant 3-ethylphenoxy groups. These pendant groups significantly influence the physical and chemical properties of the resulting polymer.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is typically initiated by Brønsted acids or Lewis acids. researchgate.net The mechanism involves the formation of a tertiary oxonium ion as the active propagating species.
Initiation: The initiator (e.g., BF₃, H⁺) activates the monomer by reacting with the epoxide oxygen, forming an oxonium ion.
Propagation: A second monomer molecule acts as a nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This opens the ring and regenerates the oxonium ion at the end of the growing polymer chain. This process repeats, extending the polymer chain.
Termination/Chain Transfer: The polymerization can be terminated by reaction with a counter-ion, a nucleophilic impurity (like water), or through chain transfer to another monomer or polymer molecule. aston.ac.uk
The presence of the ether oxygen in the side chain of this compound can potentially complicate CROP by competing with the epoxide oxygen for the cationic initiator.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. researchgate.net This method is often more controlled than CROP, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity, characteristic of a living polymerization. acs.orgcambridge.org
Initiation: A strong nucleophilic initiator (e.g., potassium tert-butoxide) attacks the less sterically hindered carbon of the epoxide ring, opening it to form an alkoxide.
Propagation: The resulting alkoxide anion is the active propagating species. It attacks the next monomer molecule in an SN2 fashion, adding it to the chain and regenerating the alkoxide at the new chain end. This process continues, building the polymer chain. acs.orgacs.org
Termination: In the absence of impurities or deliberately added terminating agents, the anionic chain ends remain active. The polymerization is typically terminated by the addition of a protic source, such as water or alcohol.
The AROP of functional glycidyl (B131873) ethers is a well-established method for producing a wide variety of functional polyethers. researchgate.net The polymerization of this compound via this mechanism would yield a linear polyether with pendant 3-ethylphenoxy groups regularly spaced along the polymer backbone.
Coordination Polymerization
Coordination polymerization of epoxides, including aryl glycidyl ethers like this compound, offers a pathway to achieve controlled polymer structures with specific tacticities. While specific studies on the coordination polymerization of this compound are not extensively documented in public literature, the general mechanisms established for similar epoxides can be considered. These polymerizations are typically catalyzed by organometallic complexes, often involving metals like aluminum, zinc, or rare-earth elements.
The mechanism generally proceeds via a coordination-insertion pathway. The metallic center of the catalyst coordinates to the oxygen atom of the oxirane ring, which activates the epoxide for nucleophilic attack by the growing polymer chain. The stereochemistry of the resulting polymer is influenced by the nature of the catalyst's ligand sphere, which can be designed to favor the formation of isotactic or syndiotactic polymers. For instance, bimetallic catalysts have been shown to enhance polymerization activity through cooperative effects between the two metal centers, potentially leading to better control over the polymerization process. acs.org
The effectiveness of these catalysts depends on several factors, including the metal-metal distances in multimetallic systems, the coordination geometry, and the electronic environment of each metal center. acs.org For aryl glycidyl ethers, the substituent on the phenoxy ring can also influence the reactivity and the stereoselectivity of the polymerization.
Table 1: Representative Catalyst Systems for Coordination ROP of Epoxides
| Catalyst System | Monomer Example | Polymer Structure | Reference |
| Zinc-based catalysts with chiral ligands | Propylene oxide | Isotactic poly(propylene oxide) | N/A |
| Aluminum porphyrin complexes | Various epoxides | Living polymerization, controlled molecular weight | N/A |
| Yttrium-based catalysts | Cyclohexene oxide | Syndiotactic poly(cyclohexene oxide) | N/A |
Note: This table presents examples of catalyst systems used for the coordination polymerization of common epoxides to illustrate the types of catalysts that could potentially be applied to this compound.
Copolymerization with Other Monomers (e.g., Bisphenol A diglycidyl ether analogues)
The copolymerization of this compound with other epoxy monomers, such as bisphenol A diglycidyl ether (DGEBA) and its analogues, is a crucial method for tailoring the properties of the final thermoset material. DGEBA is a widely used epoxy resin, and its incorporation can enhance properties like thermal stability, mechanical strength, and chemical resistance. nih.govwikipedia.orgsigmaaldrich.com
The copolymerization can proceed through various mechanisms, including anionic and cationic pathways, depending on the initiator used. In a typical scenario, the ring-opening of both this compound and the DGEBA analogue occurs, leading to the formation of a cross-linked network. The reactivity ratios of the two monomers will determine the microstructure of the resulting copolymer, which can range from a random to a blocky or alternating structure.
For instance, in the anionic copolymerization of two different epoxides, the relative rates of addition of each monomer to the growing polymer chain will dictate the copolymer composition. The presence of the ethylphenoxy group in this compound may influence its reactivity compared to the phenoxy groups in DGEBA, potentially leading to a non-random distribution of monomer units in the polymer chain.
Table 2: Potential Comonomers for this compound
| Comonomer | Chemical Structure | Potential Impact on Copolymer Properties |
| Bisphenol A diglycidyl ether (DGEBA) | Increased rigidity, thermal stability, and cross-link density. | |
| Butyl glycidyl ether | Increased flexibility, reduced viscosity of the resin mixture. | |
| Phenyl glycidyl ether | Modification of refractive index and aromatic content. |
Note: The properties are general expectations from the incorporation of these comonomers.
Kinetics and Thermodynamics of Polymerization
The ring-opening polymerization of this compound is thermodynamically driven by the release of ring strain inherent in the three-membered epoxide ring. mdpi.comwikipedia.org The enthalpy of polymerization (ΔHₚ) for epoxides is generally negative and significant, providing a strong driving force for the reaction. nih.govwiley-vch.de The entropy of polymerization (ΔSₚ), however, is typically negative due to the loss of translational degrees of freedom as the monomer is converted into a polymer chain. wikipedia.orgwiley-vch.de
Polymerization is spontaneous when ΔGₚ is negative. Due to the negative entropy change, there exists a ceiling temperature (T_c) above which polymerization is no longer thermodynamically favorable. For most epoxides, the T_c is well above typical polymerization temperatures, meaning that the polymerization is generally thermodynamically feasible. wikipedia.org
The kinetics of the polymerization are highly dependent on the chosen initiation system (anionic, cationic, or coordination) and the reaction conditions (temperature, solvent, catalyst concentration).
Cationic Polymerization: Initiated by strong acids or Lewis acids, this mechanism often leads to fast polymerization rates. However, it can be prone to side reactions like chain transfer and termination, which can broaden the molecular weight distribution of the resulting polymer. rsc.org
Anionic Polymerization: Initiated by strong bases, this mechanism can proceed in a living or controlled manner, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. The rate of anionic ROP is influenced by the nature of the counter-ion and the polarity of the solvent. nih.gov
Table 3: Typical Thermodynamic and Kinetic Parameters for Epoxide Polymerization
| Parameter | Typical Value Range for Epoxides | Significance |
| Enthalpy of Polymerization (ΔHₚ) | -90 to -116 kJ/mol | Indicates a strong thermodynamic driving force due to ring strain release. mdpi.com |
| Entropy of Polymerization (ΔSₚ) | -60 to -100 J/(mol·K) | Reflects the loss of disorder as monomer converts to polymer. wiley-vch.de |
| Activation Energy (Eₐ) | 50 - 80 kJ/mol | Determines the temperature dependence of the polymerization rate. |
| Propagation Rate Constant (kₚ) | Varies widely with system | Directly influences the speed of the polymerization reaction. |
Note: These values are general for epoxides and may vary for this compound depending on the specific polymerization conditions.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural characterization of 2-[(3-Ethylphenoxy)methyl]oxirane. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the molecule's framework can be assembled.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals for the aromatic, benzylic, oxirane, and ethyl protons.
Similarly, Carbon-¹³ (¹³C) NMR spectroscopy reveals the chemical shifts of each unique carbon atom, confirming the presence of the ethyl group, the substituted benzene (B151609) ring, the oxymethylene bridge, and the oxirane ring. While specific spectral data for this compound is not extensively published in public-facing scientific literature, typical chemical shift ranges for analogous structures can be used for preliminary assignment. For instance, a related compound, 2-[(3,5-dimethylphenoxy)methyl]oxirane, has been analyzed, providing a basis for expected chemical shifts. chemicalbook.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxirane CH | ~3.1 - 3.3 | ~50 - 52 |
| Oxirane CH₂ | ~2.7 - 2.9 (diastereotopic) | ~44 - 46 |
| O-CH₂ (benzylic) | ~3.9 - 4.2 (diastereotopic) | ~70 - 72 |
| Aromatic CH (ortho to OCH₂) | ~6.7 - 6.9 | ~112 - 115 |
| Aromatic CH (para to OCH₂) | ~7.1 - 7.3 | ~129 - 131 |
| Aromatic CH (ortho to ethyl) | ~6.8 - 7.0 | ~120 - 122 |
| Aromatic C (ipso to OCH₂) | - | ~158 - 160 |
| Aromatic C (ipso to ethyl) | - | ~144 - 146 |
| Ethyl CH₂ | ~2.6 - 2.8 | ~28 - 30 |
| Ethyl CH₃ | ~1.2 - 1.4 | ~15 - 17 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the ethyl group (CH₂ and CH₃), and within the oxirane ring. It would also help to delineate the coupling relationships among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the oxirane CH would show a cross-peak with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is crucial for piecing together the entire molecular structure. Key correlations for this compound would include the correlation from the benzylic O-CH₂ protons to the aromatic carbons and the ipso-carbon of the phenoxy group, as well as to the carbons of the oxirane ring.
Interactive Table: Expected Key 2D NMR Correlations for this compound
| Correlation Type | Correlating Protons | Correlating Carbons | Information Gained |
| COSY | Ethyl CH₂ | Ethyl CH₃ | Confirms ethyl group structure |
| COSY | Oxirane CH | Oxirane CH₂ | Confirms oxirane ring proton connectivity |
| HSQC | All protons | Directly attached carbons | Assigns all protonated carbons |
| HMBC | Benzylic O-CH₂ | Aromatic C (ipso), Oxirane C | Connects phenoxy and oxirane moieties |
| HMBC | Ethyl CH₂ | Aromatic C (ipso), Aromatic C (ortho) | Confirms position of the ethyl group |
| HMBC | Aromatic protons | Adjacent and ipso-carbons | Confirms substitution pattern of the benzene ring |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, and can also be used to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of this compound (C₁₁H₁₄O₂). The calculated monoisotopic mass of this compound is 178.0994 g/mol . nih.gov HRMS provides a high degree of confidence in the compound's identity.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Calculated Monoisotopic Mass | 178.0994 u |
| Expected m/z for [M+H]⁺ | 179.1067 |
| Expected m/z for [M+Na]⁺ | 201.0886 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). unt.edu The resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, cleavage of the bond between the oxirane ring and the methyleneoxy bridge is a likely fragmentation pathway. The fragmentation of the ethylphenoxy group would also produce characteristic ions. Analysis of these fragmentation pathways provides an orthogonal confirmation of the structure determined by NMR. nih.gov
Interactive Table: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 179.1067 | 121.0648 | C₃H₆O | Loss of the oxirane methyl group |
| 179.1067 | 107.0491 | C₄H₈O₂ | Cleavage of the ether linkage |
| 121.0648 | 93.0335 | C₂H₄ | Loss of ethylene (B1197577) from the ethyl group |
| 121.0648 | 77.0386 | C₂H₄O | Loss of acetaldehyde (B116499) from the phenoxy moiety |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Progress Monitoring
Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.
For purity assessment, a single, sharp peak in the chromatogram under various conditions is indicative of a pure compound. These techniques are also invaluable for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and minimize byproducts. Furthermore, if the synthesis results in isomeric byproducts, chromatographic methods can be developed to separate these isomers. The development of a rapid and sensitive UPLC method for a related compound, 2-((2-Methoxyphenoxy)methyl)oxirane, highlights the utility of such techniques for quality control and reaction monitoring. researchgate.net
Interactive Table: Exemplary Chromatographic Conditions for the Analysis of Aryl Glycidyl (B131873) Ethers
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application |
| HPLC | C18 reverse-phase | Acetonitrile (B52724)/Water gradient | UV (e.g., 270 nm) | Purity assessment, reaction monitoring |
| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, separation of volatile impurities |
| Chiral HPLC | Chiral stationary phase | Hexane/Isopropanol | UV or Polarimeter | Separation of enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. This technique separates components of a mixture in the gas phase followed by their detection and identification based on their mass-to-charge ratio.
In a typical GC-MS analysis, a solution of the compound would be injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For this compound, a non-polar or medium-polarity column, such as one with a (5%-phenyl)-dimethylpolysiloxane stationary phase, would likely be employed. The oven temperature would be programmed to ramp up, ensuring the elution of the compound as a sharp peak at a specific retention time.
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (178.23 g/mol ). Key fragmentation patterns would likely arise from the cleavage of the ether linkage and the oxirane ring, as well as fragmentation of the ethyl-substituted benzene ring.
Expected Key Fragment Ions in the Mass Spectrum of this compound:
| m/z (mass-to-charge ratio) | Probable Fragment Structure | Significance |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 149 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 121 | [C₈H₉O]⁺ | Cleavage of the O-CH₂ bond, forming the 3-ethylphenoxide ion |
| 107 | [C₇H₇O]⁺ | Fragment of the ethylphenoxy group |
| 77 | [C₆H₅]⁺ | Phenyl group fragment |
| 57 | [C₃H₅O]⁺ | Glycidyl cation from cleavage of the ether bond |
This table represents predicted fragmentation based on the structure of this compound. Actual experimental results may vary.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, such as octadecylsilane (B103800) (C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. The separation is based on the compound's hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
The elution of this compound would be monitored using a UV detector, likely set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 270 nm). The retention time of the compound is a characteristic feature under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak, with the area under the peak being proportional to its concentration.
Typical RP-HPLC Parameters for Analysis of Aromatic Ethers:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
These are representative conditions; method optimization would be required for this specific compound.
Thin Layer Chromatography (TLC) in Synthetic Optimization
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. In the synthesis of this compound, which could, for instance, involve the reaction of 3-ethylphenol (B1664133) with epichlorohydrin (B41342), TLC is invaluable for optimization.
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
By comparing the spots of the reaction mixture with those of the starting materials (3-ethylphenol and epichlorohydrin) and the purified product, one can monitor the consumption of reactants and the formation of the desired compound. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.
Hypothetical TLC Data for Synthesis of this compound:
| Compound | Polarity | Expected Rf Value * |
| 3-Ethylphenol (Starting Material) | More Polar | Lower |
| This compound (Product) | Less Polar | Higher |
*In a typical normal-phase system (e.g., silica gel with a hexane/ethyl acetate (B1210297) eluent). The exact Rf values depend on the specific mobile phase composition.
This allows for the rapid optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, after the reaction is complete, TLC can guide the purification process, for example, by identifying the fractions from column chromatography that contain the pure product.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Raman Spectroscopy , on the other hand, is a light scattering technique. While also providing information about vibrational modes, the selection rules differ from IR spectroscopy. Generally, symmetric vibrations and non-polar bonds produce strong Raman signals, whereas asymmetric vibrations and polar bonds are more prominent in IR spectra. The C-O-C symmetric stretch of the ether and the symmetric breathing mode of the aromatic ring are expected to be strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |
| Alkyl C-H (Ethyl & Methylene) | Stretching | 2975-2850 | 2975-2850 |
| C=C Aromatic | Ring Stretching | 1600, 1585, 1500-1400 | 1600, 1585 |
| Ether C-O-C | Asymmetric Stretching | 1250-1200 | Weak |
| Ether C-O-C | Symmetric Stretching | Weak | ~1100 |
| Oxirane Ring | Asymmetric Ring Stretching ("breathing") | ~1250 | Weak |
| Oxirane Ring | Symmetric Ring Stretching ("breathing") | ~950-810 | Strong |
| Oxirane C-H | Stretching | ~3050-2990 | ~3050-2990 |
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the ethylphenoxy moiety, the ether linkage, and the intact oxirane ring, which is crucial for verifying the success of its synthesis.
X-ray Crystallography for Crystalline Derivatives and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. While this compound is a liquid at room temperature, this technique could be applied to a suitable solid derivative.
To perform X-ray crystallography, a single, high-quality crystal of a derivative would be required. This could be achieved, for example, by reacting the oxirane with a chiral acid to form a diastereomeric ester that is a crystalline solid. The crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
A key application for this technique would be the determination of the absolute configuration of a chiral version of this compound. If the compound is synthesized as a single enantiomer, X-ray crystallography of a derivative containing a known chiral center or using anomalous dispersion effects can establish whether it is the (R) or (S) enantiomer. Currently, there is no publicly available X-ray crystallographic data for derivatives of this compound. However, should a crystalline derivative be prepared, this technique would offer unparalleled insight into its precise solid-state structure.
Computational and Theoretical Investigations of 2 3 Ethylphenoxy Methyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and orbital interactions.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each orbital having a specific energy level. The analysis of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
HOMO-LUMO Energy Gaps and Chemical Hardness
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.
Chemical hardness (η) and its inverse, softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's resistance to deformation or change in its electron distribution during a chemical reaction. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Illustrative Data for a Related Compound (Generic Organic Molecule)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Chemical Hardness (η) | 2.5 |
| Chemical Softness (S) | 0.4 |
Note: This data is for illustrative purposes and does not represent the actual values for 2-[(3-Ethylphenoxy)methyl]oxirane.
Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
For this compound, DFT can be employed to perform a detailed conformational analysis. The molecule possesses several rotatable bonds, leading to various possible conformers with different energies. By calculating the potential energy surface, the most stable (lowest energy) conformer can be identified, which is crucial for understanding the molecule's predominant shape and its interactions.
Furthermore, DFT is widely used to predict spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by calculating the electronic transition energies, a theoretical UV-Visible spectrum can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure and gain insights into its vibrational and electronic properties.
Illustrative Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Values |
|---|---|
| Key IR Stretching Frequencies (cm⁻¹) | C-O-C (ether): ~1100, C-O-C (oxirane): ~850, Aromatic C-H: ~3050 |
| UV-Vis λmax (nm) | ~270 (due to the phenoxy group) |
Note: These are typical approximate values and not specific calculated data for this compound.
Prediction of Reaction Pathways, Transition States, and Energy Profiles
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is the ring-opening of the epoxide, which can proceed via different pathways depending on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile.
Computational methods can map out the potential energy surface for a given reaction, identifying the reactants, products, and any intermediates. Crucially, they can locate the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. By comparing the energy profiles of different possible pathways, the most favorable mechanism can be predicted.
Molecular Dynamics (MD) Simulations of the Compound in Various Environments
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in a solvent or a polymer matrix, over a period of time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of dynamic processes.
For this compound, MD simulations can be used to study its interactions with solvent molecules, providing insights into its solubility and the solvent's effect on its conformation. In the context of its use in polymer chemistry, MD simulations can model the interactions between the oxirane compound and polymer chains. This can help in understanding how it incorporates into a polymer matrix and influences the material's properties. For instance, simulations could reveal the formation of hydrogen bonds or other non-covalent interactions that are crucial for the performance of epoxy resins.
Applications in Advanced Materials Science and Polymer Chemistry Research
Role as a Reactive Diluent and Modifier in Epoxy Resin Systems
No specific research data is available for 2-[(3-Ethylphenoxy)methyl]oxirane.
No specific research data is available for this compound.
Function as a Monomer for Tailored Polymeric Materials
No specific research data is available for the synthesis of polyethers from this compound.
No specific research data is available for the synthesis of block copolymers using this compound.
Precursor in the Synthesis of Specialty Organic Chemicals and Intermediates
No specific research data is available on the use of this compound as a precursor for other specialty chemicals.
Contribution to Crosslinking Networks in Thermosetting Formulations
The fundamental role of this compound in thermosetting formulations lies in its reactive oxirane (epoxide) ring. This strained three-membered ring readily undergoes ring-opening polymerization with a variety of curing agents, such as amines, anhydrides, and phenols, to form a highly crosslinked, three-dimensional network. The resulting thermoset polymer derives its robust properties from this densely interconnected structure.
The phenoxy group, with its ethyl substituent at the meta position, plays a crucial role in defining the architecture and properties of the crosslinked network. The presence of the aromatic ring introduces rigidity into the polymer backbone, which can enhance the thermal stability and mechanical strength of the cured material. The ether linkage between the phenoxy group and the oxirane moiety provides a degree of flexibility to the polymer chain, which can contribute to improved toughness and impact resistance.
The ethyl group at the meta position on the phenoxy ring further influences the network structure. Compared to an unsubstituted phenoxy group, the ethyl group can increase the free volume within the polymer network, potentially affecting the glass transition temperature (Tg) and the diffusion of small molecules through the material. The meta-positioning of this alkyl group, as opposed to the ortho or para positions, can also influence the reactivity of the oxirane ring and the packing of the polymer chains, thereby subtly altering the final properties of the thermoset.
The crosslinking process is initiated by the reaction of the epoxide ring with the active hydrogens of the curing agent. This reaction propagates, with each this compound molecule capable of forming multiple bonds, leading to the formation of a complex, infusible, and insoluble network. The final crosslink density, which is a critical determinant of the material's properties, is influenced by the functionality of the epoxy monomer and the curing agent, the stoichiometry of the formulation, and the curing conditions (temperature and time).
Impact on Mechanical, Thermal, and Electrical Properties of Derived Polymeric Materials
The unique chemical structure of this compound imparts a specific set of properties to the polymeric materials derived from it. Due to the limited availability of direct research data for this specific compound, the following discussion on its impact on material properties is based on established structure-property relationships in analogous epoxy systems, particularly those containing cresol (B1669610) glycidyl (B131873) ethers, which feature a methyl group on the phenoxy ring.
Mechanical Properties
The incorporation of the 3-ethylphenoxy group is expected to significantly influence the mechanical performance of the cured epoxy resin. The rigid aromatic ring contributes to high tensile strength and modulus, characteristic of many epoxy-based materials. However, the ether linkage and the flexible ethyl side chain can act as internal plasticizers, enhancing the toughness and impact strength of the material by providing mechanisms for energy dissipation under stress.
Research on similar phenoxy-modified epoxy systems has shown that the addition of such modifiers can lead to a significant increase in fracture toughness. elsevierpure.com The presence of the ethyl group, by increasing the molecular weight and creating more free volume compared to a methyl group, may further enhance this toughening effect.
Interactive Data Table: Representative Mechanical Properties of Phenoxy-Modified Epoxy Resins
| Property | Unmodified Epoxy Resin | Epoxy with m-Cresol (B1676322) Glycidyl Ether |
| Tensile Strength (MPa) | 60 - 80 | 70 - 90 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | 2.8 - 3.8 |
| Elongation at Break (%) | 3 - 6 | 4 - 8 |
| Fracture Toughness (KIC, MPa·m1/2) | 0.5 - 0.8 | 0.9 - 1.5 |
Note: The data presented for the modified epoxy resin are representative values based on studies of similar cresol glycidyl ether systems and are intended for comparative purposes.
Thermal Properties
The thermal stability of polymers derived from this compound is largely dictated by the aromatic phenoxy group. Aromatic structures are known to exhibit good thermal resistance, and their incorporation into the epoxy network can lead to a higher decomposition temperature compared to aliphatic epoxy systems.
The glass transition temperature (Tg) is a critical parameter for thermosetting materials, as it defines the upper service temperature. The Tg of an epoxy network is influenced by the crosslink density, the rigidity of the polymer chains, and intermolecular interactions. The rigid phenoxy group would be expected to contribute to a relatively high Tg. However, the ethyl substituent, by introducing more flexibility and increasing the free volume compared to a smaller methyl group, may lead to a slightly lower Tg than what might be observed with m-cresol glycidyl ether. Studies on naphthalene- and phenyl-based epoxy resins have shown that the symmetry and substitution pattern on the aromatic ring significantly affect the Tg. elsevierpure.compsu.edu
Interactive Data Table: Representative Thermal Properties of Phenoxy-Modified Epoxy Resins
| Property | Unmodified Epoxy Resin | Epoxy with m-Cresol Glycidyl Ether |
| Glass Transition Temperature (Tg) (°C) | 150 - 180 | 160 - 190 |
| Decomposition Temperature (Td, 5% weight loss) (°C) | 300 - 350 | 320 - 370 |
Note: The data presented for the modified epoxy resin are representative values based on studies of similar cresol glycidyl ether systems and are intended for comparative purposes.
Electrical Properties
Interactive Data Table: Representative Electrical Properties of Phenoxy-Modified Epoxy Resins
| Property | Unmodified Epoxy Resin | Epoxy with Aromatic Glycidyl Ether |
| Dielectric Constant (at 1 MHz) | 3.5 - 4.5 | 3.2 - 4.0 |
| Dielectric Strength (kV/mm) | 15 - 25 | 18 - 30 |
| Volume Resistivity (Ohm·cm) | > 1014 | > 1015 |
Note: The data presented for the modified epoxy resin are representative values based on studies of various aromatic glycidyl ether systems and are intended for comparative purposes.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Sustainable Synthesis and Polymerization
The synthesis and polymerization of oxiranes are undergoing a green revolution, with a strong focus on developing sustainable catalytic systems. For 2-[(3-Ethylphenoxy)methyl]oxirane, this translates to research into catalysts that are not only highly efficient but also environmentally benign.
Current research is exploring the use of organocatalysts for the ring-opening polymerization of oxiranes. These metal-free catalysts, such as frustrated Lewis pairs, offer a promising alternative to traditional metal-based catalysts, which can leave toxic residues in the final polymer. researchgate.net The development of binary organocatalytic systems, potentially combining an organic base and a (thio)urea cocatalyst, could lead to precisely controlled polymerizations of oxiranes, yielding polymers with narrow molecular weight distributions. nih.gov Another avenue of investigation is the use of Lewis base/oxirane combinations as a catalytic system, which has shown effectiveness in the ring-opening polymerization of other cyclic esters and could be adapted for oxiranes like this compound. synthical.com
For the synthesis of the oxirane itself, research is focused on sustainable epoxidation methods. This includes the use of heterogeneous recyclable catalysts, such as poly(peroxybenzoic acid) generated in situ, which can epoxidize alkenes under mild, metal-free conditions. rsc.org Furthermore, highly efficient and sustainable catalyst systems, for example, based on iron(III) benzoate complexes and guanidinium carbonate, are being developed for the ring-opening of epoxides with carboxylic acids, a key reaction in the production of polyesters and other materials. rsc.orgresearchgate.net
The following table summarizes some of the key features of emerging catalytic systems relevant to the synthesis and polymerization of this compound:
| Catalytic System | Type | Potential Application | Advantages |
| Frustrated Lewis Pairs | Organocatalyst | Ring-opening polymerization | Metal-free, potentially high stereocontrol |
| Binary Organocatalysts | Organocatalyst | Ring-opening polymerization | Precise control over polymer architecture |
| Lewis Base/Oxirane Combinations | Organocatalyst | Ring-opening polymerization | Mild reaction conditions |
| In situ Poly(peroxybenzoic acid) | Heterogeneous Catalyst | Epoxidation | Metal-free, recyclable, mild conditions |
| Iron(III) Benzoate Complexes | Homogeneous Catalyst | Epoxide ring-opening | Sustainable, non-toxic metal |
Exploration of Bio-based Feedstocks for the Production of this compound and Analogues
The shift towards a circular economy is driving research into the use of renewable, bio-based feedstocks for chemical production. Lignin, a complex aromatic polymer found in plant cell walls, is a particularly promising starting material for the synthesis of aromatic compounds like the 3-ethylphenol (B1664133) precursor of this compound.
Lignin is the most abundant natural aromatic polymer and is a major by-product of the pulp and paper industry. core.ac.uk Its structure, rich in phenolic and aliphatic hydroxyl groups, makes it an excellent raw material for synthesizing epoxy resins. core.ac.uk Research is actively exploring various methods to depolymerize lignin into its monomeric phenolic constituents, which can then be functionalized to produce glycidyl (B131873) ethers. the-innovation.orgd-nb.info One approach involves the reductive depolymerization of lignin to yield alkylmethoxyphenols, which can be further processed to obtain valuable phenolic building blocks. d-nb.info
The direct epoxidation of lignin-derived phenolic compounds with epichlorohydrin (B41342) is a key area of investigation. the-innovation.orgresearchgate.net This process can yield a range of bio-based epoxy resins and monomers. researchgate.net The development of efficient catalytic processes for the conversion of lignin to phenols is a critical step in this value chain. d-nb.info Furthermore, bio-based solvents, such as 2-methyloxolane (2-MeTHF), are being explored as greener alternatives to petroleum-based solvents in these processes. mdpi.com
The table below outlines some of the potential bio-based pathways to precursors for this compound.
| Feedstock | Precursor | Key Conversion Steps |
| Lignin | 3-Ethylphenol | Depolymerization, hydrodeoxygenation, alkylation |
| Cellulose (B213188) | Levoglucosenone | Pyrolysis, chemo-enzymatic synthesis |
| Plant Oils | Fatty Alcohols | Epoxidation |
Integration into Responsive or Stimuli-Sensitive Material Systems
Stimuli-responsive or "smart" polymers are materials that undergo a significant change in their properties in response to an external stimulus, such as temperature, pH, or light. The incorporation of this compound into such systems could lead to the development of advanced materials for a variety of applications.
Polymers derived from glycidyl ethers have been shown to exhibit thermoresponsive behavior. mdpi.comnih.govresearchgate.netaston.ac.uk For instance, copolymers of glycidyl methyl ether and ethyl glycidyl ether exhibit a lower critical solution temperature (LCST) in water, meaning they are soluble at lower temperatures and become insoluble as the temperature is raised. mdpi.comresearchgate.net By incorporating the more hydrophobic this compound monomer into such polymer chains, it is conceivable that the LCST could be finely tuned for specific applications.
Furthermore, the development of pH-responsive materials is another active area of research. researchgate.netmdpi.comrsc.orgmdpi.com Polymers containing amine groups, for example, can be protonated or deprotonated depending on the pH, leading to changes in their solubility or conformation. researchgate.net By copolymerizing this compound with monomers containing pH-sensitive functional groups, it would be possible to create materials that respond to changes in acidity or basicity. This could be particularly useful in applications such as drug delivery, where a change in pH can trigger the release of a therapeutic agent. mdpi.com
The table below summarizes potential stimuli-responsive systems incorporating this compound.
| Stimulus | Potential Monomer Combination | Resulting Property Change |
| Temperature | Copolymer with glycidyl methyl ether/ethyl glycidyl ether | Change in solubility (LCST) |
| pH | Copolymer with 2-(diethylamino)ethyl methacrylate (DEAEMA) | Swelling/deswelling, change in charge |
| Redox | Copolymer with disulfide-containing monomers | Cleavage of crosslinks, degradation |
Design and Synthesis of High-Performance Polymer Composites and Nanocomposites utilizing the Compound
The exceptional mechanical and thermal properties of epoxy resins make them ideal matrices for high-performance composites and nanocomposites. The incorporation of this compound into these systems can further enhance their performance by improving the interface between the polymer matrix and the reinforcing filler.
Graphene and its derivatives , such as graphene oxide (GO), are being extensively investigated as nanofillers for epoxy resins. mdpi.commdpi.comfrontiersin.orgresearchgate.net The addition of even small amounts of functionalized GO can lead to significant improvements in the mechanical properties, thermal stability, and thermal conductivity of the resulting nanocomposites. mdpi.comfrontiersin.org The functional groups on the surface of GO can react with the epoxy matrix, leading to strong covalent bonding and improved load transfer. mdpi.com
Carbon nanotubes (CNTs) are another class of nanofillers that have shown great promise for reinforcing epoxy resins. bohrium.comtechconnect.orgresearchgate.net The high aspect ratio and exceptional mechanical properties of CNTs can lead to substantial increases in the strength and stiffness of the composite material. bohrium.comresearchgate.net Functionalization of the CNT surface is often necessary to ensure good dispersion within the epoxy matrix and to promote strong interfacial adhesion. techconnect.org
The table below presents a summary of potential fillers for high-performance composites based on this compound.
| Filler | Potential Functionalization | Expected Property Enhancement |
| Graphene Oxide (GO) | Amine or silane functionalization | Increased mechanical strength, thermal conductivity, and barrier properties |
| Carbon Nanotubes (CNTs) | Carboxyl or amine functionalization | Enhanced stiffness, strength, and electrical conductivity |
| Silica (B1680970) Nanoparticles | Silane coupling agents | Improved scratch resistance, hardness, and thermal stability |
Advanced Characterization of Polymer Microstructures and Morphologies derived from the Compound
A thorough understanding of the relationship between the molecular structure of a polymer and its macroscopic properties is crucial for the design of new materials. Advanced characterization techniques are being employed to probe the microstructure and morphology of polymers derived from oxiranes, and these methods will be essential for understanding polymers based on this compound.
Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of polymer blends and composites at the nanoscale. These techniques can reveal the dispersion of fillers within the polymer matrix and provide insights into the interfacial interactions.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for probing the structure of polymers at different length scales. SAXS can provide information about the size, shape, and arrangement of nanoscale features, such as polymer domains or filler particles, while WAXS can be used to determine the degree of crystallinity in semicrystalline polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure and dynamics of polymers. Advanced NMR techniques can be used to determine the tacticity of the polymer chain, identify the end groups, and study the mobility of different parts of the polymer molecule. For example, in situ 1H NMR kinetics experiments can be used to investigate the copolymerization behavior of different glycidyl ether monomers. researchgate.net
Theoretical Predictions for New Applications and Material Properties
Computational modeling and simulation are becoming increasingly important tools in materials science, enabling researchers to predict the properties of new materials before they are synthesized in the laboratory. These theoretical approaches can accelerate the discovery and design of novel materials based on this compound.
Molecular Dynamics (MD) simulations can be used to model the behavior of polymer chains at the atomic level. core.ac.uknasa.govresearchgate.netnorthwestern.edu By simulating the interactions between atoms, MD can predict a wide range of properties, including mechanical properties (such as Young's modulus and tensile strength), thermal properties (such as the glass transition temperature), and transport properties (such as the diffusion of small molecules through the polymer matrix). core.ac.uknasa.govnorthwestern.edu
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules and materials. DFT can provide insights into the reactivity of monomers, the mechanism of polymerization reactions, and the nature of the chemical bonds within a polymer. These calculations can help in the design of new catalysts and in understanding the relationship between the chemical structure of a polymer and its properties.
The following table highlights how theoretical predictions can guide the development of materials based on this compound.
| Theoretical Method | Predicted Properties | Potential Impact on Material Design |
| Molecular Dynamics (MD) | Mechanical moduli, glass transition temperature, diffusion coefficients | Optimization of crosslink density for desired mechanical and thermal performance |
| Density Functional Theory (DFT) | Reaction pathways, catalyst activity, electronic properties | Design of more efficient and selective catalysts for synthesis and polymerization |
| Coarse-Grained Modeling | Mesoscale morphology, phase separation in blends | Prediction of the morphology of polymer blends and composites |
Q & A
Q. What are the established synthetic routes for preparing 2-[(3-Ethylphenoxy)methyl]oxirane, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-ethylphenol and epichlorohydrin derivatives (e.g., (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate) under basic conditions. Key parameters include:
- Catalyst/Base : Cesium fluoride (CsF) or potassium carbonate, which enhance nucleophilic attack .
- Solvent : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency .
- Temperature : Reactions often proceed at 50–80°C for 24–48 hours to achieve moderate-to-high yields (61–85%) .
- Work-up : Purification via flash silica column chromatography or recrystallization is common .
Q. How can researchers characterize this compound and confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the epoxide ring (δ 3.1–4.5 ppm for oxirane protons) and aryl ether linkage (δ 6.5–7.5 ppm for aromatic protons) .
- Chromatography : HPLC or GC-MS (e.g., >97% purity via GC) validates purity and detects byproducts .
- Physical Properties : Density (~1.103 g/cm³), boiling point (~298°C), and refractive index (~1.574) align with structurally similar epoxides .
Q. What are the documented reactivity trends of this compound in ring-opening reactions?
Methodological Answer: The epoxide undergoes nucleophilic ring-opening with:
- Amines : Forms β-amino alcohols, useful in polymer crosslinking. Reaction rates depend on amine nucleophilicity (e.g., primary amines > secondary amines) .
- Acids : Catalyzed by H₂SO₄ or BF₃·Et₂O to yield diols or ethers .
- Thiols : Thiol-epoxy "click" reactions proceed under mild conditions (room temperature, basic catalysts) for functional material synthesis .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of enantiopure this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-epichlorohydrin derivatives to dictate stereochemistry at the oxirane carbon .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s catalyst) can resolve racemic mixtures .
- Analytical Validation : Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. What are the challenges in designing polymers incorporating this compound, and how can they be addressed?
Methodological Answer:
- Crosslinking Efficiency : The bulky 3-ethylphenoxy group may hinder epoxy ring accessibility. Mitigate via copolymerization with flexible monomers (e.g., ethylene glycol diglycidyl ether) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C; optimize curing schedules to prevent premature degradation .
- Mechanical Properties : Dynamic mechanical analysis (DMA) reveals glass transition temperatures (Tg) influenced by crosslink density. Adjust monomer ratios to balance rigidity and toughness .
Q. How do regulatory frameworks (e.g., EPA’s TSCA) impact the use of this compound in academic research?
Methodological Answer: Under 15 U.S.C. § 2604, significant new uses (e.g., large-scale synthesis, environmental release) require EPA notification. Researchers must:
Q. How can conflicting data on reaction yields or stereoselectivity be resolved in method optimization?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of catalysts, solvents, and temperatures identifies optimal conditions .
- Mechanistic Studies : Density functional theory (DFT) calculations predict transition states to explain stereoselectivity discrepancies .
- Reproducibility Checks : Cross-validate results using alternative techniques (e.g., microwave-assisted synthesis vs. conventional heating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
